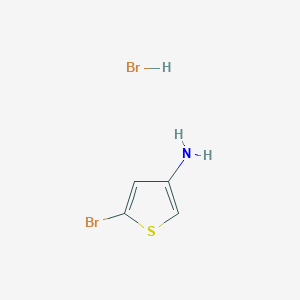

5-Bromothiophen-3-amine hbr

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 5-Bromothiophen-3-amine HBr, focusing on six unique fields:

Pharmaceutical Development

5-Bromothiophen-3-amine HBr is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs with potential anti-inflammatory, antimicrobial, and anticancer properties. Researchers have explored its role in creating novel therapeutic agents that target specific biological pathways, enhancing the efficacy and specificity of treatments .

Organic Electronics

In the field of organic electronics, 5-Bromothiophen-3-amine HBr is utilized in the synthesis of organic semiconductors. These materials are essential for the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The compound’s electronic properties contribute to the performance and stability of these devices, making it a crucial component in advancing flexible and wearable electronic technologies .

Material Science

5-Bromothiophen-3-amine HBr plays a significant role in material science, particularly in the development of corrosion inhibitors. Its incorporation into polymer matrices can enhance the durability and longevity of materials exposed to harsh environments. This application is particularly relevant in industries such as construction, automotive, and marine, where material degradation due to corrosion is a major concern .

Chemical Synthesis

As a versatile building block, 5-Bromothiophen-3-amine HBr is widely used in chemical synthesis. It serves as a precursor for the synthesis of more complex thiophene derivatives, which are important in various chemical reactions and processes. Its reactivity and stability make it an ideal candidate for creating a wide range of chemical compounds with diverse applications .

Biological Research

In biological research, 5-Bromothiophen-3-amine HBr is used to study the interactions between small molecules and biological targets. Its structural features allow it to bind to specific proteins or enzymes, facilitating the investigation of biochemical pathways and mechanisms. This application is crucial for understanding disease processes and developing new therapeutic strategies .

Environmental Science

5-Bromothiophen-3-amine HBr is also explored in environmental science for its potential use in pollution control and remediation. Its ability to interact with various pollutants makes it a candidate for developing materials that can capture and neutralize harmful substances in the environment. This application is particularly important for addressing issues related to water and soil contamination .

Safety And Hazards

Eigenschaften

IUPAC Name |

5-bromothiophen-3-amine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS.BrH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRWDDRLFATMPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Br.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Br2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromothiophen-3-amine hbr | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[3,6-dioxabicyclo[3.1.0]hexane-2,4'-oxane]](/img/structure/B2626862.png)

![1-(2-methoxyethyl)-4-(2-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2626863.png)

![N-(4-acetamidophenyl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2626872.png)

![{[2-(Propan-2-yl)phenyl]carbamoyl}methyl 6-chloropyridine-3-carboxylate](/img/structure/B2626876.png)

![3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2626878.png)